2-chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide 2-chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide
Brand Name: Vulcanchem
CAS No.: 327038-69-7
VCID: VC5204909
InChI: InChI=1S/C16H10ClN3OS2/c1-8-18-11-6-7-12-14(13(11)22-8)23-16(19-12)20-15(21)9-4-2-3-5-10(9)17/h2-7H,1H3,(H,19,20,21)
SMILES: CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4Cl
Molecular Formula: C16H10ClN3OS2
Molecular Weight: 359.85

2-chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide

CAS No.: 327038-69-7

Cat. No.: VC5204909

Molecular Formula: C16H10ClN3OS2

Molecular Weight: 359.85

* For research use only. Not for human or veterinary use.

2-chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide - 327038-69-7

Specification

CAS No. 327038-69-7
Molecular Formula C16H10ClN3OS2
Molecular Weight 359.85
IUPAC Name 2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C16H10ClN3OS2/c1-8-18-11-6-7-12-14(13(11)22-8)23-16(19-12)20-15(21)9-4-2-3-5-10(9)17/h2-7H,1H3,(H,19,20,21)
Standard InChI Key GENJRUSHOQMWFZ-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4Cl

Introduction

2-Chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide is a complex organic molecule belonging to the class of nitrogen and sulfur-containing heterocycles. This compound features a unique bicyclic structure that incorporates both nitrogen and sulfur atoms, making it of interest in various scientific fields, particularly medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. These may include reactions requiring specific conditions such as controlled temperatures and inert atmospheres (e.g., nitrogen or argon), with solvents like dimethylformamide or dichloromethane to achieve desired yields and purities.

Biological Activity

The structural complexity of this compound suggests potential biological activity, which is often explored in drug discovery contexts. The presence of a chloro group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting specific enzymes.

Characterization Techniques

Characterization of this compound can be achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide essential data for confirming the structure and purity of the compound.

Comparison with Similar Compounds

Other compounds with similar structures, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have shown promising antimicrobial and anticancer activities. These derivatives were evaluated for their in vitro antimicrobial activity and anticancer activity against specific cancer cell lines .

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightPotential Applications
2-Chloro-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamideNot specifiedNot specifiedPotential therapeutic applications (cancer, antimicrobial)
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesNot specifiedNot specifiedAntimicrobial and anticancer activities
1-methanesulfonyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}piperidine-4-carboxamideC16H18N4O3S3410.5 g/molPotential therapeutic applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator